An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodobutane-d9
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodobutane-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Among the deuterated building blocks available to the discerning scientist, 1-Iodobutane-d9 (CD₃(CD₂)₃I) stands out as a versatile and valuable reagent. Its utility as a deuterated alkylating agent provides a straightforward means to introduce a non-exchangeable, nine-deuterium butyl group into a wide array of molecules.
This technical guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic analysis, and key applications of 1-Iodobutane-d9. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only the fundamental data but also the field-proven insights necessary for the effective utilization of this important isotopically labeled compound.
Core Chemical and Physical Properties
1-Iodobutane-d9, also known as nonadeuterio-1-iodobutane or butyl-d9 iodide, is the fully deuterated isotopologue of 1-iodobutane. The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a significant increase in molecular weight and subtle but important differences in its physicochemical properties compared to its non-deuterated counterpart. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₄D₉I | |
| Linear Formula | CD₃(CD₂)₂CD₂I | |
| Molecular Weight | 193.07 g/mol | [1][2] |
| CAS Number | 59012-24-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.696 g/mL at 25 °C | |
| Boiling Point | 130-131 °C (lit.) | [4] |
| Melting Point | -103 °C | |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥99% (CP) | |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [3] |
Note: Some physical properties are based on the non-deuterated analogue where specific data for the deuterated compound is not available.
Synthesis of 1-Iodobutane-d9: A Mechanistic Approach
The synthesis of 1-Iodobutane-d9 is most commonly achieved through a nucleophilic substitution reaction starting from the corresponding deuterated alcohol, butan-d10-ol (CD₃(CD₂)₃OD). A well-established method for this transformation is the reaction with iodine in the presence of a reducing agent, typically red phosphorus.[5][6] This approach is favored for its high yield and the ready availability of the starting materials.
Causality Behind the Experimental Choices:
-
Starting Material: Butan-d10-ol is the logical precursor as it already contains the fully deuterated butyl chain. The use of a highly enriched butan-d10-ol is critical for achieving high isotopic purity in the final product.
-
Reagents: The combination of red phosphorus and iodine in situ generates phosphorus triiodide (PI₃), which is the active iodinating agent. This method avoids the handling of the highly reactive and moisture-sensitive PI₃ directly.
-
Reaction Conditions: The reaction is typically carried out under reflux to ensure it proceeds to completion. Subsequent purification by distillation is necessary to remove byproducts and unreacted starting materials.
Experimental Protocol: Synthesis of 1-Iodobutane-d9 from Butan-d10-ol
Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.
-
Apparatus Setup: A dry, round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.
-
Charging the Flask: The flask is charged with red phosphorus.
-
Addition of Butan-d10-ol: Butan-d10-ol is added to the flask.
-
Addition of Iodine: Iodine is added portion-wise through the dropping funnel to control the exothermic reaction. The mixture is then heated to reflux.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting alcohol is consumed.
-
Workup: The reaction mixture is cooled, and the crude 1-Iodobutane-d9 is isolated by distillation.
-
Purification: The crude product is washed successively with water, dilute sodium thiosulfate solution (to remove unreacted iodine), and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and purified by fractional distillation. The final product is often stabilized with a small amount of copper.[1]
Caption: Synthesis of 1-Iodobutane-d9.
Spectroscopic Characterization
The confirmation of the structure and isotopic purity of 1-Iodobutane-d9 relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the near-complete deuteration, the ¹H NMR spectrum of 1-Iodobutane-d9 will show very weak signals corresponding to the residual protons. The primary tool for structural elucidation is therefore ¹³C NMR and, if available, ²H (Deuterium) NMR.
-
¹H NMR: The proton NMR spectrum is primarily used to assess the isotopic purity. The integration of the residual proton signals, when compared to a known internal standard, can provide a quantitative measure of the deuterium incorporation.
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¹³C NMR: The ¹³C NMR spectrum of 1-Iodobutane-d9 will be significantly different from its non-deuterated analog due to the coupling between carbon and deuterium (C-D coupling). The signals will appear as multiplets, with the splitting pattern determined by the number of attached deuterium atoms. The chemical shifts, however, will be very similar to those of 1-iodobutane. For 1-iodobutane, the approximate ¹³C chemical shifts are: C1 (~10 ppm), C2 (~36 ppm), C3 (~23 ppm), and C4 (~13 ppm).[7]
-
²H NMR: Deuterium NMR provides direct evidence of the location of the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the different deuterated positions in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and determining the isotopic distribution of 1-Iodobutane-d9.
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Molecular Ion Peak: The molecular ion peak ([M]⁺) for 1-Iodobutane-d9 will be observed at m/z 193, corresponding to the molecular weight of the fully deuterated molecule.[2] A smaller peak may be observed at m/z 194 due to the natural abundance of ¹³C.
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Fragmentation Pattern: The fragmentation pattern of 1-Iodobutane-d9 will be analogous to that of 1-iodobutane, but with the fragments being 9 mass units heavier. Common fragments for 1-iodobutane include the loss of an iodine radical to form the butyl cation ([C₄H₉]⁺) at m/z 57, and the loss of a propyl radical to form [CH₂I]⁺ at m/z 141. For 1-Iodobutane-d9, the corresponding fragments would be the deuterated butyl cation ([C₄D₉]⁺) at m/z 66 and [CD₂I]⁺ at m/z 143. The observation of a prominent ion at m/z 127 corresponds to the iodine cation ([I]⁺).[8]
Determination of Isotopic Purity: A Self-Validating System
Ensuring the isotopic purity of 1-Iodobutane-d9 is critical for its application in quantitative studies. Both NMR and MS can be employed for this purpose.
Protocol for Isotopic Purity Determination by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 1-Iodobutane-d9 in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the region of the molecular ion.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated molecule (d9, m/z 193).
-
Identify and integrate the peaks corresponding to the isotopologues with fewer deuterium atoms (d8, d7, etc.).
-
The isotopic purity is calculated as the ratio of the intensity of the d9 peak to the sum of the intensities of all isotopologue peaks.[9][10]
-
Caption: Isotopic purity determination by MS.
Protocol for Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh a sample of 1-Iodobutane-d9 and dissolve it in a deuterated solvent containing a known amount of a certified internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons in 1-Iodobutane-d9.
-
Integrate a well-resolved signal from the internal standard.
-
The amount of non-deuterated material can be calculated by comparing the integrals. The isotopic purity is then determined by subtracting this amount from the total.
-
Applications in Research and Drug Development
The primary utility of 1-Iodobutane-d9 lies in its ability to serve as a deuterated building block for the synthesis of more complex molecules.[1]
Isotopic Labeling for Mechanistic Studies and Metabolic Tracing
1-Iodobutane-d9 can be used to introduce a deuterated butyl group onto a molecule of interest. This labeled molecule can then be used as a tracer in metabolic studies or to investigate reaction mechanisms. The deuterium atoms act as a "heavy" label that can be tracked by mass spectrometry or NMR, providing insights into the fate of the molecule in a biological system or a chemical reaction.
Enhancing Pharmacokinetic Properties of Drug Candidates
The "deuterium effect" or "kinetic isotope effect" (KIE) is a well-documented phenomenon where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of that bond. By strategically incorporating deuterium into a drug molecule at sites of metabolic vulnerability, it is possible to slow down its metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile. 1-Iodobutane-d9 serves as a valuable reagent for introducing a deuterated butyl chain, which can be a site of metabolic oxidation in many drug molecules.
Caption: Applications of 1-Iodobutane-d9.
Safety and Handling
1-Iodobutane-d9 is a flammable liquid and is harmful if inhaled. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also light-sensitive and should be stored in a tightly sealed container, away from heat and light.[1][3] Copper is often added as a stabilizer to prevent decomposition.
Conclusion
1-Iodobutane-d9 is a valuable and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined chemical and physical properties, coupled with its utility as a deuterated alkylating agent, make it an essential building block for the synthesis of isotopically labeled molecules. A thorough understanding of its synthesis, spectroscopic characterization, and methods for determining its isotopic purity is crucial for its effective and reliable use in scientific research. As the field of isotope-aided research continues to expand, the importance of high-quality deuterated reagents like 1-Iodobutane-d9 will undoubtedly continue to grow.
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